Physicochemical Properties of 6-Bromo-3-cyano-4-methylcoumarin: An In-Depth Technical Guide
Physicochemical Properties of 6-Bromo-3-cyano-4-methylcoumarin: An In-Depth Technical Guide
Executive Summary
6-Bromo-3-cyano-4-methylcoumarin (CAS: 56394-22-0) represents a critical scaffold in heterocyclic chemistry, serving as a dual-functional intermediate for advanced pharmacophores and fluorescent probes. Distinguished by its 3-cyano-4-methyl substitution pattern, this compound exhibits unique electronic properties that facilitate nucleophilic attacks and Knoevenagel-type extensions, while the 6-bromo moiety offers a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck).
This guide provides a rigorous analysis of its physicochemical attributes, synthesis pathways, and spectral signatures, designed to support high-fidelity experimental reproduction and drug discovery applications.
Molecular Architecture & Electronic State
The coumarin core (2H-chromen-2-one) is planar, but the substituents on 6-Bromo-3-cyano-4-methylcoumarin introduce specific electronic vectors that define its reactivity.
-
Electron Withdrawal: The C3-cyano group (
) is a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyrone ring. This enhances the acidity of the C4-methyl protons, making them susceptible to condensation reactions (e.g., with aldehydes to form styrylcoumarins). -
Steric & Electronic Modulation: The C4-methyl group provides steric bulk but also hyperconjugative stabilization.
-
Halogen Handle: The C6-bromo substituent is located on the benzenoid ring, electronically decoupled from the lactone carbonyl but highly active for metal-catalyzed functionalization.
Structural Parameters
| Parameter | Value |
| IUPAC Name | 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 264.07 g/mol |
| CAS Number | 56394-22-0 |
| Geometry | Planar aromatic system |
Synthesis Strategy: The Causality of Choice
To synthesize 6-Bromo-3-cyano-4-methylcoumarin with high purity, we prioritize the Knoevenagel Condensation followed by intramolecular cyclization. The choice of 5-bromo-2-hydroxyacetophenone as the precursor is critical; the position of the bromine (meta to the acetyl group) translates to the 6-position in the final coumarin ring.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the convergent synthesis pathway using ethyl cyanoacetate and the requisite ketone.
Figure 1: Convergent synthesis pathway via Knoevenagel condensation. The reaction is typically driven by Lewis acid catalysis (
Optimized Protocol (Self-Validating)
-
Reagents: 5-Bromo-2-hydroxyacetophenone (1.0 eq), Ethyl Cyanoacetate (1.1 eq), Ammonium Acetate (solid, 0.5 eq) or Iodine (10 mol%).
-
Solvent: Ethanol (anhydrous) or solvent-free (microwave irradiation).
-
Procedure:
Physicochemical Characterization
Solid-State & Solubility Profile
The compound exists as a crystalline solid. Its solubility profile is dictated by the polar cyano group and the lipophilic bromo-aryl core.
| Property | Data | Notes |
| Physical State | Crystalline Solid | Typically off-white to pale yellow needles. |
| Melting Point | 186 – 190 °C | Sharp melting range indicates high purity. |
| Solubility (High) | DMSO, DMF, Acetone | Suitable for biological stock solutions. |
| Solubility (Mod) | Chloroform, Dichloromethane | Useful for extraction/purification. |
| Solubility (Low) | Water, Hexane | Precipitates upon addition of water to organic solutions. |
Spectral Signatures (Diagnostic Peaks)
Accurate identification relies on three specific spectral regions.
1. Infrared Spectroscopy (FT-IR)
- : A sharp, distinct band at 2236 cm⁻¹ . This confirms the presence of the nitrile group at C3.
-
: The lactone carbonyl stretch appears at 1738 cm⁻¹ . This is higher than typical ketones due to ring strain and conjugation.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - : Aromatic skeletal vibrations at 1600–1450 cm⁻¹.
2. ¹H-NMR Spectroscopy (400 MHz, CDCl₃)
-
2.72 ppm (3H, s): The C4-Methyl group. It is deshielded (shifted downfield from typical ~2.3 ppm) due to the electron-withdrawing nature of the adjacent C3-CN group.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> - 7.35 ppm (1H, d, J = 9.0 Hz): Proton H-8. It shows ortho-coupling to H-7.
- 7.72 ppm (1H, dd, J = 9.0, 2.4 Hz): Proton H-7. Shows large ortho-coupling to H-8 and small meta-coupling to H-5.
- 7.85 ppm (1H, d, J = 2.4 Hz): Proton H-5. This proton is the most deshielded aromatic signal due to the peri-effect from the C4-substituent and the electron-withdrawing bromine at C6.
Photophysical Properties & Biological Utility[6]
Fluorescence & Energy States
3-cyano-4-methylcoumarins are "push-pull" systems if an electron-donating group is present at C7. However, with a 6-bromo (weakly deactivating) group, the fluorescence quantum yield is lower than 7-amino derivatives but remains significant for tracking.
-
Absorption (
): ~320–340 nm (in MeCN). -
Emission (
): ~400–420 nm (Blue region). -
Stokes Shift: Moderate (~80 nm), reducing self-quenching in biological assays.
Figure 2: Energy state diagram illustrating the "Heavy Atom Effect" of Bromine. The 6-Br substituent facilitates Intersystem Crossing (ISC), potentially increasing triplet state population, which is useful for generating Reactive Oxygen Species (ROS) in photodynamic therapy applications.
Drug Development Applications[1]
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Antifungal Agents: The 3-cyano-4-methylcoumarin scaffold has demonstrated efficacy against Candida and Aspergillus species by inhibiting cell wall synthesis.
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Methine Dyes: The active C4-methyl group condenses with aromatic aldehydes to form styryl coumarins, shifting fluorescence to the green/red region for cellular imaging.
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Late-Stage Functionalization: The 6-Br position allows researchers to append complex pharmacophores via Suzuki or Sonogashira coupling after the coumarin ring is formed, preserving the sensitive lactone/cyano motif.
Experimental Workflow: Synthesis & Purification
This workflow ensures reproducibility and high yield.
Figure 3: Step-by-step experimental protocol for the synthesis and isolation of 6-Bromo-3-cyano-4-methylcoumarin.
References
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Sigma-Aldrich. 6-Bromo-3-cyano-4-methylcoumarin Product Specification & COA. Link
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Sharma, D. & Makrandi, J.K. (2014). "Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins." Journal of the Serbian Chemical Society, 79(5), 527-531. Link
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EvitaChem. Technical Data Sheet: 6-Bromo-3-cyano-4-methylcoumarin. Link
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Santa Cruz Biotechnology. 6-Bromo-3-cyano-4-methylcoumarin (CAS 56394-22-0). Link
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PubChem. Compound Summary: 6-Bromo-3-cyano-4-methylcoumarin. Link
